molecular formula C26H23N3O5S B11366094 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11366094
M. Wt: 489.5 g/mol
InChI Key: JKYPSWWVJYPAJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a variety of functional groups, including furan, carbamoyl, cyclopentathiophene, benzofuran, and oxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of individual building blocks, such as furan-2-ylmethylamine, cyclopentathiophene derivatives, and benzofuran derivatives. These building blocks are then coupled through various reactions, including amide bond formation, cyclization, and functional group transformations.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazole ring can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the oxazole ring may yield 3-amino-1,2-oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its various functional groups could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE could be studied for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential therapeutic agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s various functional groups may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-{[(FURAN-2-YL)METHYL]CARBAMOYL}-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL)-5-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-YL)-1,2-OXAZOLE-3-CARBOXAMIDE include other multi-functional organic molecules with similar ring structures and functional groups. Examples include:

  • Furan derivatives
  • Benzofuran derivatives
  • Oxazole derivatives
  • Thiophene derivatives

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups and ring systems, which confer distinct chemical and biological properties. This combination allows for diverse applications and the potential for novel discoveries in various fields.

Properties

Molecular Formula

C26H23N3O5S

Molecular Weight

489.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H23N3O5S/c1-14-10-16-11-15(7-8-20(16)33-14)21-12-19(29-34-21)24(30)28-26-23(18-5-2-6-22(18)35-26)25(31)27-13-17-4-3-9-32-17/h3-4,7-9,11-12,14H,2,5-6,10,13H2,1H3,(H,27,31)(H,28,30)

InChI Key

JKYPSWWVJYPAJA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=C(C5=C(S4)CCC5)C(=O)NCC6=CC=CO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.